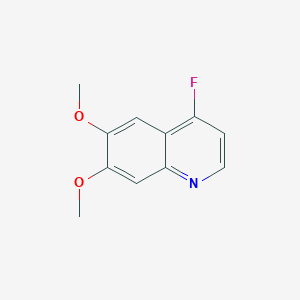
2,4-Diethyl-1-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethyl-1-methylcyclohexane is an organic compound with the molecular formula C11H22. It is a cycloalkane, which means it consists of a ring of carbon atoms with single bonds. This compound is characterized by the presence of two ethyl groups and one methyl group attached to the cyclohexane ring. Cycloalkanes like this compound are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms, making them relatively stable.
Preparation Methods
The synthesis of 2,4-Diethyl-1-methylcyclohexane can be achieved through various methods. One common approach involves the alkylation of cyclohexane. This process typically uses ethyl halides and methyl halides as alkylating agents in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for cycloalkanes like this compound may involve catalytic hydrogenation of aromatic compounds. For example, the hydrogenation of ethylbenzene in the presence of a suitable catalyst, such as palladium on carbon, can yield the desired cycloalkane.
Chemical Reactions Analysis
2,4-Diethyl-1-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert carbonyl groups into alcohols.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogens (Cl2 or Br2) and a suitable catalyst, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Diethyl-1-methylcyclohexane has several scientific research applications:
Chemistry: It is used as a model compound in studies of cycloalkane reactivity and conformational analysis. Researchers investigate its behavior under various reaction conditions to understand the principles of organic chemistry.
Biology: In biological research, cycloalkanes like this compound are used as reference compounds to study the metabolism and biotransformation of hydrocarbons in living organisms.
Medicine: While not a common pharmaceutical compound, it can serve as a precursor or intermediate in the synthesis of more complex molecules with potential medicinal properties.
Industry: In the industrial sector, cycloalkanes are used as solvents, lubricants, and starting materials for the production of various chemicals and polymers.
Mechanism of Action
The mechanism of action of 2,4-Diethyl-1-methylcyclohexane depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s carbon-hydrogen bonds are broken, and new carbon-oxygen bonds are formed, leading to the formation of carboxylic acids or ketones. The molecular targets and pathways involved in these reactions are typically the carbon atoms in the cyclohexane ring and the substituent groups.
Comparison with Similar Compounds
2,4-Diethyl-1-methylcyclohexane can be compared with other similar cycloalkanes, such as:
Cyclohexane: The parent compound of this compound, which lacks the ethyl and methyl substituents.
Methylcyclohexane: A cyclohexane derivative with a single methyl group attached to the ring.
Ethylcyclohexane: A cyclohexane derivative with a single ethyl group attached to the ring.
1,2-Diethylcyclohexane: A cyclohexane derivative with two ethyl groups attached to adjacent carbon atoms in the ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and physical properties compared to other cycloalkanes.
Properties
CAS No. |
61142-70-9 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
2,4-diethyl-1-methylcyclohexane |
InChI |
InChI=1S/C11H22/c1-4-10-7-6-9(3)11(5-2)8-10/h9-11H,4-8H2,1-3H3 |
InChI Key |
IOHRVVBGMVEXIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C(C1)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



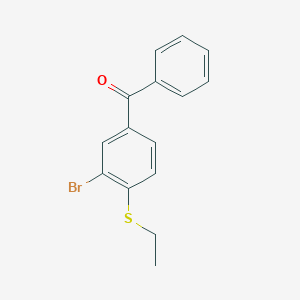
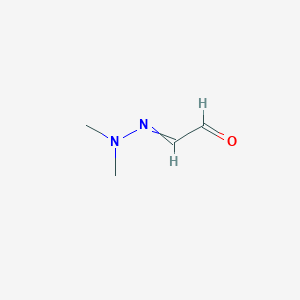

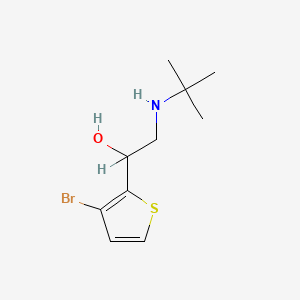
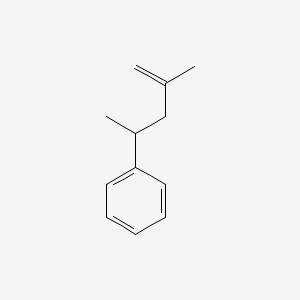
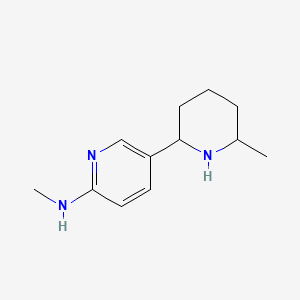
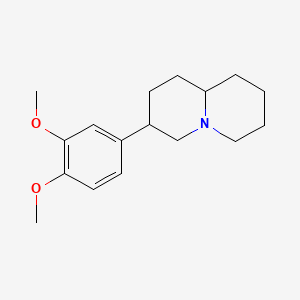

![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)
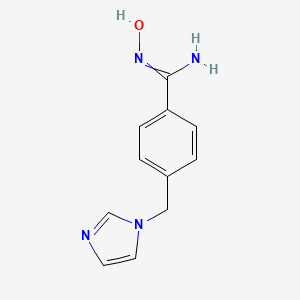
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)

